Tributyl(isodecanoyloxy)stannane Tributyl(isodecanoyloxy)stannane
Brand Name: Vulcanchem
CAS No.: 93965-27-6
VCID: VC17154709
InChI: InChI=1S/C10H20O2.3C4H9.Sn/c1-9(2)7-5-3-4-6-8-10(11)12;3*1-3-4-2;/h9H,3-8H2,1-2H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1
SMILES:
Molecular Formula: C22H46O2Sn
Molecular Weight: 461.3 g/mol

Tributyl(isodecanoyloxy)stannane

CAS No.: 93965-27-6

Cat. No.: VC17154709

Molecular Formula: C22H46O2Sn

Molecular Weight: 461.3 g/mol

* For research use only. Not for human or veterinary use.

Tributyl(isodecanoyloxy)stannane - 93965-27-6

Specification

CAS No. 93965-27-6
Molecular Formula C22H46O2Sn
Molecular Weight 461.3 g/mol
IUPAC Name tributylstannyl 8-methylnonanoate
Standard InChI InChI=1S/C10H20O2.3C4H9.Sn/c1-9(2)7-5-3-4-6-8-10(11)12;3*1-3-4-2;/h9H,3-8H2,1-2H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1
Standard InChI Key XZEOTXSVDUUCDW-UHFFFAOYSA-M
Canonical SMILES CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCC(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

Tributyl(isodecanoyloxy)stannane features a central tin atom bonded to three butyl groups and one isodecanoyloxy moiety. The isodecanoyloxy group—a branched-chain carboxylic acid derivative—imparts steric bulk, influencing the compound’s reactivity and solubility . The IUPAC name, tributylstannyl 9-methyldecanoate, reflects this structure, with the tin atom adopting a tetrahedral geometry.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number93893-98-2
Molecular FormulaC<sub>23</sub>H<sub>48</sub>O<sub>2</sub>Sn
Molecular Weight475.3 g/mol
IUPAC NameTributylstannyl 9-methyldecanoate
SMILESCCCCCSn(CCCC)OC(=O)CCCCCCCC(C)C
SolubilityLow water solubility; hydrophobic

The compound’s hydrophobicity (log K<sub>ow</sub> estimated at 3.5–4.0) aligns with trends observed in other organotin compounds, facilitating its persistence in lipid-rich environments .

Synthesis Pathways

Tributyl(isodecanoyloxy)stannane is synthesized via a nucleophilic acyl substitution reaction between tributyltin chloride and isodecanoic acid in the presence of a base:

Bu3SnCl+CH3(CH2)7CH(CH3)COOHBaseBu3SnOCO(CH2)8CH(CH3)+HCl\text{Bu}_3\text{SnCl} + \text{CH}_3(\text{CH}_2)_7\text{CH}(\text{CH}_3)\text{COOH} \xrightarrow{\text{Base}} \text{Bu}_3\text{SnOCO}(\text{CH}_2)_8\text{CH}(\text{CH}_3) + \text{HCl}

This method parallels the synthesis of other tributyltin carboxylates, such as Tributyl(cyclododecyloxy)stannane (CAS 62774-18-9), which substitutes the acyloxy group with a cyclic alkoxy moiety .

Industrial Applications

PVC Stabilization

Tributyl(isodecanoyloxy)stannane primarily functions as a heat stabilizer in PVC formulations. During processing, PVC undergoes thermal degradation, releasing hydrochloric acid (HCl) and forming conjugated polyene sequences that cause discoloration . The compound mitigates this by:

  • HCl Scavenging: Neutralizing HCl through reaction with the stannyl oxide group.

  • Radical Inhibition: Stabilizing free radicals via electron donation from the tin center.

Table 2: Performance Comparison of PVC Stabilizers

Stabilizer TypeEfficiencyEnvironmental Impact
Tributyl(isodecanoyloxy)stannaneHighUnderstudied
Lead-based StabilizersModerateHigh toxicity
Calcium-Zinc StabilizersLowLow toxicity

Despite its efficacy, the lack of comprehensive ecological studies raises concerns about its long-term sustainability .

Environmental and Toxicological Considerations

Endocrine Disruption Risks

Tributyltin compounds are notorious endocrine disruptors, interfering with retinoic acid signaling and inducing imposex in gastropods . Although no direct evidence links Tributyl(isodecanoyloxy)stannane to such effects, its structural similarity to TBT warrants precautionary regulation.

Comparative Analysis with Related Compounds

Tributyl(cyclododecyloxy)stannane

This analog (CAS 62774-18-9) replaces the acyloxy group with a bulky cyclododecyloxy chain, reducing its volatility and altering its application profile .

Table 3: Structural and Functional Comparisons

PropertyTributyl(isodecanoyloxy)stannaneTributyl(cyclododecyloxy)stannane
Molecular Weight475.3 g/mol473.4 g/mol
SubstituentBranched acyloxyCyclic alkoxy
Primary UsePVC stabilizationNiche catalysis

Future Research Directions

  • Ecotoxicology: Longitudinal studies assessing bioaccumulation in model organisms (e.g., Daphnia magna).

  • Alternative Stabilizers: Development of non-toxic stabilizers using calcium-zinc systems or organic antioxidants.

  • Degradation Pathways: Investigating photolytic or microbial degradation mechanisms in sediment-water systems .

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